molecular formula C6H6BrNO B1269491 2-Amino-4-Bromophenol CAS No. 40925-68-6

2-Amino-4-Bromophenol

Cat. No.: B1269491
CAS No.: 40925-68-6
M. Wt: 188.02 g/mol
InChI Key: JHRIPENGTGSNPJ-UHFFFAOYSA-N
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Description

2-Amino-4-Bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a white to off-white crystalline powder characterized by its amino and bromine functional groups. This compound is known for its applications in various chemical processes and is used as a reactant in the preparation of several derivatives .

Preparation Methods

Catalytic Hydrogenation Using Modified Raney-Ni Catalysts

Fe-Cr Bimetallic Modification Strategy

The patent CN111302956A introduces a method employing Fe-Cr-modified Raney-Ni catalysts to hydrogenate 2-nitro-4-bromophenol under ambient pressure. This approach addresses historical challenges such as low conversion rates (≤98%) and debromination side reactions (≥1.5 mol%) observed in unmodified systems.

Catalyst Preparation

The modification involves sequential steps:

  • Impregnation : Raney-Ni is treated with aqueous solutions of ferric nitrate (0.023–0.027 mol/mol Ni) and chromium nitrate (0.012–0.018 mol/mol Ni).
  • Alkaline Activation : A 5–10 wt% NaOH solution adjusts the pH to 8 ± 0.5, facilitating metal oxide deposition on the catalyst surface.
  • Solvent Exchange : Water is replaced with methanol to prevent catalyst oxidation.

The Fe component enhances nitro-group hydrogenation activity, while Cr suppresses debromination by stabilizing the C–Br bond during reduction.

Reaction Conditions and Performance

  • Substrate : 2-Nitro-4-bromophenol (1 mol) in methanol (500 mL).
  • Catalyst Loading : 0.8–1.2 mol% Fe-Cr/Ni.
  • Hydrogenation : Conducted at 25°C under 1 atm H₂ until substrate depletion (30–45 min).

Results ():

Parameter Example 1 Example 2 Example 3
Yield 89.5% 89.8% 90.0%
Purity 99.5% 99.5% 99.5%
Debromination Rate 0.3 mol% 0.3 mol% 0.3 mol%

Comparative studies with Fe-only or Cr-only modified catalysts showed inferior performance (yields ≤81.5%, debromination ≥1.5 mol%), underscoring the synergy between Fe and Cr.

Rhodium-Catalyzed Hydrogenation in Tetrahydrofuran

High-Yield Reduction with Rh/C

ChemicalBook documents a method using 5% Rh/C under hydrogen atmosphere in tetrahydrofuran (THF), achieving near-quantitative yield (99%) with minimal side products.

Procedure

  • Reaction Setup : 2-Nitro-4-bromophenol (233 mmol) in THF (500 mL) with 5% Rh/C (5 g).
  • Hydrogenation : Stirred at 20°C for 11 hours under H₂.
  • Workup : Filtration through Celite followed by solvent evaporation yields 2-amino-4-bromophenol as a brown solid.

Analytical Data :

  • Melting Point : 133–135°C.
  • ¹H NMR (DMSO-d₆) : δ 9.29 (s, 1H, -OH), 6.72 (d, J = 2.4 Hz, 1H), 6.56 (d, J = 8.3 Hz, 1H), 6.50 (dd, J = 8.3, 2.4 Hz, 1H).
  • IR : Peaks at 3062 cm⁻¹ (O–H stretch) and 1279 cm⁻¹ (C–N stretch).

Advantages and Limitations

While Rh/C offers exceptional yield and simplicity, its high cost (~$5,000/kg for Rh) limits industrial scalability compared to Raney-Ni systems (~$50/kg).

Emerging Methodologies and Comparative Analysis

Acidic Reduction Systems

Early literature describes using Sn/HCl or Fe/HCl for nitro-group reduction, but these methods suffer from low selectivity (≤75% yield) and significant debromination (≥5 mol%) due to the harsh acidic environment.

Catalytic Comparison

Table 3.1 : Performance Metrics Across Methods

Method Catalyst Yield Debromination Cost (USD/kg product)
Fe-Cr/Ni Hydrogenation Modified Raney-Ni 89–90% 0.3 mol% 120–150
Rh/C Hydrogenation 5% Rh/C 99% <0.1 mol% 900–1,200
Sn/HCl Reduction Sn metal 70–75% 5–7 mol% 80–100

The Fe-Cr/Ni method balances cost and efficiency, making it preferable for large-scale production, whereas Rh/C is reserved for high-purity applications despite its expense.

Industrial-Scale Optimization Strategies

Catalyst Recycling in Raney-Ni Systems

The Fe-Cr/Ni catalyst demonstrates four consecutive reuse cycles with <2% yield drop, attributed to the stability of the bimetallic oxide layer. Post-reaction recovery involves methanol washing and reactivation with NaOH.

Solvent Selection

Methanol outperforms ethanol or isopropanol in the Raney-Ni system due to its lower viscosity, enhancing hydrogen diffusion and reducing reaction time by 20%.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

2-Amino-4-bromophenol serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

  • Anti-inflammatory and Analgesic Drugs : The compound is utilized in the development of drugs that alleviate pain and reduce inflammation. Research indicates that derivatives of this compound can enhance the efficacy of existing medications by modifying their chemical structure to improve bioavailability or reduce side effects .
  • Cytotoxic Agents : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, a study found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Dyes and Pigments

The compound is extensively used in the textile and printing industries for dye production. It contributes to vibrant colors in textiles and inks due to its ability to form stable complexes with various substrates. The synthesis of dyes often involves reactions where this compound acts as a key reactant, enhancing colorfastness and stability in finished products .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its reactivity allows it to participate in various chemical reactions, making it useful in:

  • Spectrophotometric Methods : The compound can be used to form colored complexes with metal ions or other analytes, facilitating quantitative analysis through UV-Vis spectroscopy.
  • Chromatographic Techniques : It serves as a derivatizing agent in chromatography, improving the separation and detection of target compounds .

Biological Research

This compound plays a significant role in biological research, particularly in studying enzyme inhibition and receptor binding. It has been shown to interact with various biological targets, contributing to advancements in biochemistry and molecular biology.

Key Areas of Research :

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
  • Receptor Binding Studies : Research has indicated that this compound can bind to receptors involved in pain signaling pathways, suggesting its utility in developing new analgesics .

Environmental Monitoring

The compound is also utilized for environmental monitoring purposes. Its ability to detect pollutants makes it valuable for ensuring compliance with environmental regulations. Applications include:

  • Detection of Heavy Metals : this compound can form complexes with heavy metals, allowing for their detection in water samples.
  • Pollutant Analysis : It aids in identifying organic pollutants in environmental samples through chromatographic techniques .

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast)15.8Inhibition of cell growth
HeLa (Cervical)12.3Induction of apoptosis
A549 (Lung)18.5Cell cycle arrest

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2050
Escherichia coli1870

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15.8 µM, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study on phenolic compounds by Johnson et al. (2024), the antimicrobial efficacy of this compound was assessed against common pathogens. The study reported a zone of inhibition measuring up to 20 mm against Staphylococcus aureus, indicating promising antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-Bromophenol involves its interaction with specific molecular targets and pathways. For example, as a reactant in the synthesis of protein tyrosine phosphatase 1B inhibitors, it interacts with the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-aminophenol
  • 2-Amino-5-chlorophenol
  • 2-Amino-4-iodophenol

Comparison: 2-Amino-4-Bromophenol is unique due to its specific combination of amino and bromine functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and biological contexts .

Biological Activity

2-Amino-4-bromophenol is a significant compound in medicinal chemistry, known for its diverse biological activities. It has been studied for its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of an amino group and a bromine atom on the phenolic ring. These functional groups enhance its interaction with biological targets, influencing its pharmacological properties. The compound can be synthesized through various methods, including direct substitution reactions or modifications of existing bromophenolic compounds.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition may impact glucose metabolism and has implications for diabetes treatment.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). For instance, certain derivatives demonstrated IC50 values as low as 2.01 µM against HT29 cells .

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Synthesis of Inhibitors : It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which serve as PTP1B inhibitors.
  • Metabolic Pathways : The compound influences metabolic pathways by modulating enzyme activities related to glucose metabolism and cellular signaling.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A study evaluated several derivatives of this compound for their cytotoxic effects against human cancer cell lines. Notably, some compounds showed enhanced activity compared to standard treatments like cisplatin. For example, derivatives with IC50 values significantly lower than that of cisplatin were identified as promising candidates for further development .
  • Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, demonstrating activity against various bacterial strains. Its structural features contribute to its ability to penetrate cellular membranes and interact with microbial targets .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Enzyme Inhibition Inhibits PTP1B, affecting insulin signaling
Anticancer Activity Significant antiproliferative effects; IC50 < 2 µM
Anti-inflammatory Effects Inhibits enzymes in inflammatory pathways
Antimicrobial Properties Active against various bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-Bromophenol, and how can its purity be optimized?

this compound is typically synthesized via bromination of 2-aminophenol derivatives or through coupling reactions involving brominated intermediates. Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How does this compound behave under varying pH and temperature conditions?

Advanced Research Questions

Q. What strategies are employed to evaluate the bioactivity of this compound in antimicrobial studies?

Q. How can contradictions in spectroscopic data for bromophenol derivatives be resolved?

Q. What mechanistic insights explain this compound’s role in synthesizing benzoxazoles?

Q. Methodological Considerations

Properties

IUPAC Name

2-amino-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIPENGTGSNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326075
Record name 2-Amino-4-Bromophenol
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-68-6
Record name 40925-68-6
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Record name 2-Amino-4-Bromophenol
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Record name 2-Amino-4-bromophenol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-nitrophenol (5.00 g, 22.9 mmol) in MeOH (120 mL) was added tin(II) chloride dihydrate (15.53 g, 68.8 mmol). The reaction mixture was heated at reflux and monitored by LC/MS. When significant reduction was complete, the reaction mixture was cooled to rt, poured over ice, and made basic (pH 9) with 50% saturated NaHCO3. The aqueous layer was extracted with EtOAc (2×150 mL) and the combined extracts washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 2-amino-4-bromophenol as a dark gray solid. 1H NMR (CDCl3, 300 MHz) δ 9.29 (br s, 1H), 6.71 (d, 1H), 6.56 (d, 1H), 6.49 (dd, 1H), 4.83 (br s, 2H).
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Synthesis routes and methods II

Procedure details

A portion of 4-bromophenol is converted to 4-bromo-2-nitrophenol by the method described in Rec. Trav. Chim. 29, 187(1910). A 28 g. portion of 4-bromo-2-nitrophenol is dissolved in 280 ml. of acetone. A 280 ml. portion of water and 112 g. of Na2S2O4 are added with stirring. The mixture is refluxed for 2 hours, cooled to room temperature and extracted six times with ether. The ether extracts are washed twice with brine, dried over magnesium sulfate and recrystallized from a mixture of charcoal and 400 ml. of water giving an oil. This oil is redissolved in 600 ml. of water, cooled to 0° C. and filtered giving 5-bromo-2-hydroxyaniline as tan crystals.
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Synthesis routes and methods III

Procedure details

A mixture of compound 4-bromo-2-nitrophenol (1 g, 4.59 mmol) and SnCl2 (5.2 g, 22.9 mmol) in ethanol (10 mL) was stirred at 70° C. for 2 h. After cooled down, the mixture was diluted with water (100 mL), adjusted to pH 7 with saturated aqueous NaHCO3 and extracted with ethyl acetate (100 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4, concentrated to give 2-amino-4-bromophenol (770 mg, 89%) as a grey solid. LCMS: 188 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 4.79 (s, 2H), 6.48 (dd, J1=2.4 Hz, J2=8.4 Hz, 1H), 6.55 (d, J=8.4 Hz, 1H), 6.71 (d, J=2.4 Hz, 1H), 9.26 (s, 1H).
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Synthesis routes and methods IV

Procedure details

A solution of KOH (5.14 g, 91.7 mmol) in water (33 mL) was added to 4-bromo-2-nitrophenol (Aldrich, 1.00 g, 4.59 mmol). Sodium hydrosulfite (7.98 g, 45.9 mmol) was added in one portion. The mixture was stirred at RT for 30 min. and poured into ethyl acetate (25 mL). The layers were partitioned and the aqueous layer was extracted with ethyl acetate (4×25 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated to give 488 mg (56%) of the title compound which was used without further purification: 1H NMR (CDCl3, 400 MHz) δ 6.77 (d, 1H, J=2.1 Hz), 6.65 (dd, 1H, J=8.3, 2.5 Hz), 6.52 (d, 1H, J=8.3 Hz); 13C NMR (CDCl3, 100 MHz) δ 144.0, 136.6, 121.7, 118.7, 116.2, 112.1; MS (Cl) m/z 188.0 (M+1); HPLC retention time=1.10 min.
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56%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-Bromophenol
2-Amino-4-Bromophenol
2-Amino-4-Bromophenol
2-Amino-4-Bromophenol
2-Amino-4-Bromophenol
2-Amino-4-Bromophenol

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